

1-Chloro-3-fluoropropane: A Versatile Intermediate in Modern Organic Synthesis

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Compound of Interest

Compound Name: **1-Chloro-3-fluoropropane**

Cat. No.: **B8262802**

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[City, State] – [Date] – **1-Chloro-3-fluoropropane** is emerging as a critical building block in organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Synthesis

1-Chloro-3-fluoropropane (CAS No. 462-38-4) is a halogenated alkane with the molecular formula C_3H_6ClF .^{[1][2]} Its structure features a chlorine atom at one end of the propane chain and a fluorine atom at the other, providing distinct reactivity profiles at each position.

| Property | Value |
|-------------------|-------------------------------------|
| Molecular Formula | C_3H_6ClF |
| Molar Mass | 96.53 g/mol ^[1] |
| Boiling Point | 82 °C (estimated) ^[2] |
| Density | 1.058 g/cm ³ (estimated) |
| CAS Number | 462-38-4 ^[1] |

The primary synthetic route to **1-chloro-3-fluoropropane** involves the fluorination of 3-chloro-1-propanol. A common and effective method utilizes diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

Experimental Protocol: Synthesis of 1-Chloro-3-fluoropropane from 3-Chloro-1-propanol

This protocol is adapted from general procedures for the fluorination of primary alcohols using DAST.

Materials:

- 3-Chloro-1-propanol
- Diethylaminosulfur trifluoride (DAST)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath

Procedure:

- A solution of 3-chloro-1-propanol (1.0 equivalent) in anhydrous dichloromethane is prepared in a dry, inert atmosphere (e.g., under nitrogen).
- The solution is cooled to 0 °C in an ice bath.
- Diethylaminosulfur trifluoride (DAST) (1.1 equivalents) is added dropwise to the stirred solution.
- The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-3 hours), while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield **1-chloro-3-fluoropropane**.

Chemical Reactivity and Applications in Synthesis

The differential reactivity of the C-Cl and C-F bonds in **1-chloro-3-fluoropropane** makes it a valuable intermediate. The carbon-chlorine bond is more susceptible to nucleophilic substitution than the carbon-fluorine bond, allowing for selective functionalization.

Nucleophilic Substitution Reactions

1-Chloro-3-fluoropropane can react with a variety of nucleophiles at the chlorinated carbon, leaving the C-F bond intact. This allows for the introduction of the 3-fluoropropyl moiety into various molecular frameworks.

Example Reaction: Synthesis of 1-Azido-3-fluoropropane

A common application of such intermediates is the introduction of an azide group, a versatile functional group in organic synthesis, particularly in click chemistry and for the synthesis of amines.

Experimental Protocol: Reaction with Sodium Azide

This protocol is based on general procedures for the azidation of alkyl halides.

Materials:

- 1-Chloro-3-fluoropropane**
- Sodium azide (NaN_3)

- Anhydrous N,N-dimethylformamide (DMF)
- Water
- Diethyl ether

Procedure:

- **1-Chloro-3-fluoropropane** (1.0 equivalent) is dissolved in anhydrous DMF in a round-bottom flask.
- Sodium azide (1.2 equivalents) is added to the solution.
- The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours, with reaction progress monitored by TLC or GC.
- After completion, the reaction mixture is cooled to room temperature and poured into water.
- The aqueous mixture is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is carefully removed under reduced pressure to yield 1-azido-3-fluoropropane.

Role in Pharmaceutical and Agrochemical Development

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. While direct applications of **1-chloro-3-fluoropropane** in marketed drugs are not extensively documented in the public domain, its structural motif is of significant interest. Related bifunctional intermediates, such as 1-chloro-3-iodopropane, are utilized in the synthesis of pharmaceutical ingredients.^[3] The 3-fluoropropyl group, which can be readily introduced using **1-chloro-3-fluoropropane**, serves as a valuable component in the design of novel therapeutic agents and agrochemicals.

Spectroscopic Data (Predicted)

While experimental spectra for **1-chloro-3-fluoropropane** are not readily available in public databases, the following are predicted spectroscopic characteristics based on analogous compounds.

¹H NMR: The spectrum is expected to show three distinct multiplets corresponding to the three methylene groups. The protons on the carbon adjacent to the fluorine will exhibit splitting due to both vicinal protons and the fluorine atom. The protons on the carbon adjacent to the chlorine will be deshielded and appear downfield.

¹³C NMR: Three signals are expected, corresponding to the three carbon atoms. The carbon bonded to fluorine will appear as a doublet due to C-F coupling and will be significantly shifted downfield. The carbon bonded to chlorine will also be shifted downfield, but to a lesser extent than the fluorinated carbon.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) and an $M+2$ peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.^[4] Fragmentation will likely involve the loss of Cl, F, and small neutral molecules.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching and bending vibrations.^[5] A C-F stretching absorption is expected in the region of 1000-1400 cm^{-1} , and a C-Cl stretching absorption will be observed in the fingerprint region, typically around 600-800 cm^{-1} .^[5]

Logical Relationships in Synthesis and Reactivity

The following diagrams illustrate the synthetic pathway to **1-chloro-3-fluoropropane** and its subsequent functionalization.



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Caption: Synthesis of **1-Chloro-3-fluoropropane**.



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Caption: Nucleophilic substitution of **1-Chloro-3-fluoropropane**.

Conclusion

1-Chloro-3-fluoropropane is a valuable and versatile intermediate in organic synthesis. Its distinct reactive sites allow for selective chemical transformations, making it an attractive building block for the synthesis of a wide range of functionalized molecules. The ability to introduce a 3-fluoropropyl group is of particular importance in the fields of medicinal chemistry and materials science, where the unique properties of fluorine can be leveraged to create novel compounds with enhanced properties. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its potential in chemical innovation.

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